叔丁基 3-(3-溴丙基)哌啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

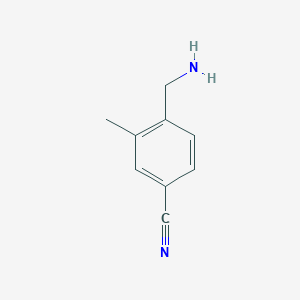

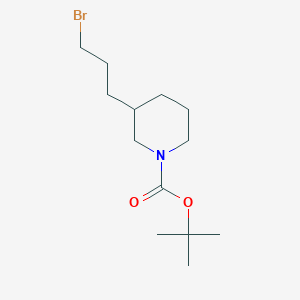

The compound tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is a piperidine derivative that is of interest due to its potential as an intermediate in the synthesis of various biologically active compounds. Piperidine structures are commonly found in a range of therapeutic agents, including analgesics, antidepressants, and anticancer drugs. The tert-butyl group serves as a protecting group that can be removed or modified during subsequent chemical reactions.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions that may include nucleophilic substitution, reduction, oxidation, and halogenation. For example, the asymmetric synthesis of a related piperidine compound was achieved through diastereoselective reduction and isomerization steps, yielding a product with high enantiomeric excess . Another synthesis route for a tert-butyl piperidine derivative involved the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with organolithium reagents, followed by alkylation to produce 3-alkenyl-4-oxopiperidine derivatives . These methods highlight the versatility of piperidine chemistry and the potential for synthesizing a wide array of derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques such as NMR, MS, and FT-IR, as well as X-ray diffraction (XRD) for crystalline samples. For instance, the crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate provided insights into the molecular geometry and electronic properties of the compound . Similarly, the molecular structure of other related compounds has been confirmed through spectroscopic evidence and computational methods .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including allylation, amination, and acylation, to introduce different functional groups. The allylation of tert-butyl piperidine derivatives has been demonstrated to yield alkenyl-substituted products . Amination reactions have been used to introduce amino groups, as seen in the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate . Acylation reactions are also common, as in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups and molecular structure. These properties can be studied through computational methods such as DFT, which provide information on molecular electrostatic potential, frontier molecular orbitals, and vibrational frequencies . The solubility, melting point, and stability of these compounds can vary widely, affecting their suitability as intermediates in pharmaceutical synthesis. The tert-butyl group typically increases the steric bulk and can affect the reactivity of the piperidine ring.

科学研究应用

-

Synthesis of Sulfonamide Series

-

Synthesis of Functional Cationic Polymers and Antimicrobial Agents

-

Synthesis of Pim-1 Inhibitors

-

Synthesis of Selective GPR119 Agonists for Type II Diabetes

-

Synthesis of M-tropic (R5) HIV-1 Replication Inhibitors

-

Synthesis of HDAC Inhibitors

-

Synthesis of Selective 5-HT6 Antagonists

-

Reactant for Three-Component Vinylogous Mannich Reactions

-

Synthesis of Niraparib

属性

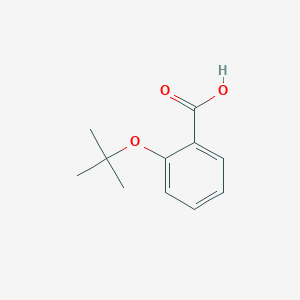

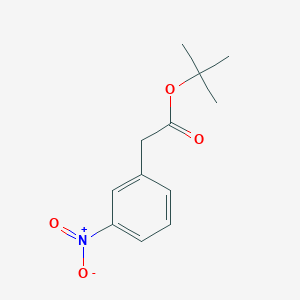

IUPAC Name |

tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRCMCAKFKYCQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594324 |

Source

|

| Record name | tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate | |

CAS RN |

193629-30-0 |

Source

|

| Record name | tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)